molecular formula C6H6Br2N2 B178995 2,6-Dibromo-5-methylpyridin-3-amine CAS No. 126325-51-7

2,6-Dibromo-5-methylpyridin-3-amine

Cat. No.: B178995
CAS No.: 126325-51-7
M. Wt: 265.93 g/mol
InChI Key: YAXIPDBNGXJHKM-UHFFFAOYSA-N
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Description

2,6-Dibromo-5-methylpyridin-3-amine is a brominated pyridine derivative. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in the pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-5-methylpyridin-3-amine typically involves the bromination of 5-methylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of handling hazardous bromine reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-5-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2,6-diamino-5-methylpyridine, 2,6-dithio-5-methylpyridine, etc.

    Coupling Products: Biaryl derivatives with various substituents on the aromatic ring.

    Reduction Products: 5-methylpyridin-3-amine.

Scientific Research Applications

2,6-Dibromo-5-methylpyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: Used in the development of liquid crystals and organic semiconductors due to its electronic properties.

    Biological Studies: Investigated for its potential antimicrobial and anticancer activities.

    Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-5-methylpyridin-3-amine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    2,6-Dibromo-4-methylpyridin-3-amine: Positional isomer with bromine atoms at different positions, affecting its chemical behavior.

    5-Bromo-2-methylpyridin-3-amine: A mono-brominated derivative with different reactivity and synthetic applications.

Uniqueness

2,6-Dibromo-5-methylpyridin-3-amine is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to mono-brominated or chlorinated analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for a broader range of chemical transformations.

Properties

IUPAC Name

2,6-dibromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXIPDBNGXJHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560034
Record name 2,6-Dibromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-51-7
Record name 2,6-Dibromo-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126325-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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